molecular formula C20H28N2O3 B4282836 2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4282836
M. Wt: 344.4 g/mol
InChI Key: GGKQUWHCFDPPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a piperazine ring, a phenylethyl group, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The phenylethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the cyclohexane carboxylic acid moiety via a cyclization reaction. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}benzoic acid
  • 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclopentanecarboxylic acid
  • 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cycloheptanecarboxylic acid

Uniqueness

2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its specific structural features, such as the cyclohexane ring and the piperazine moiety. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

2-[4-(2-phenylethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-14-12-21(13-15-22)11-10-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKQUWHCFDPPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

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